4-Bromo-1-chloro-2-fluorobenzene
Overview
Description
4-Bromo-1-chloro-2-fluorobenzene: is an organic compound with the molecular formula C6H3BrClF and a molecular weight of 209.44 g/mol . It is a polyhalogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research .
Mechanism of Action
Target of Action
4-Bromo-1-chloro-2-fluorobenzene is a polyhalo substituted benzene
Mode of Action
It’s known to undergo suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . This reaction involves the electrophilic aromatic substitution mechanism . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biphenyls formed through suzuki coupling are precursors for synthesizing 6-substituted phenanthridines . Phenanthridines are heterocyclic compounds that have been studied for their diverse biological activities.
Result of Action
The compound’s ability to form biphenyls through suzuki coupling suggests it could play a role in the synthesis of various biologically active compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s a flammable liquid that should be kept away from heat and ignition sources . It’s also recommended to ensure adequate ventilation when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-1-chloro-2-fluorobenzene can be synthesized through several methods. One common method involves the halogenation of fluorobenzene derivatives. For example, starting with 2-fluorobenzene, bromination and chlorination reactions can be carried out sequentially to introduce the bromine and chlorine atoms at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions using appropriate catalysts and reaction conditions to ensure high yield and purity. The process may involve the use of bromine and chlorine gas in the presence of a catalyst such as iron or aluminum chloride .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The halogen atoms in this compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to facilitate nucleophilic substitution reactions.
Major Products Formed:
Scientific Research Applications
4-Bromo-1-chloro-2-fluorobenzene has several applications in scientific research, including:
Comparison with Similar Compounds
4-Bromo-2-chloro-1-fluorobenzene: This compound has a similar structure but with different positions of the halogen atoms.
1-Bromo-4-chloro-2-fluorobenzene: Another isomer with different positions of the halogen atoms.
Uniqueness: 4-Bromo-1-chloro-2-fluorobenzene is unique due to its specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to its isomers .
Properties
IUPAC Name |
4-bromo-1-chloro-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYWDGVTLKNTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369206 | |
Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60811-18-9 | |
Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60811-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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